Ethyl 3-isopropylimidazo[1,5-A]pyridine-1-carboxylate
Description
Ethyl 3-isopropylimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core. This structure consists of an imidazole ring fused to a pyridine ring, with an ethyl ester group at position 1 and an isopropyl substituent at position 3. The ethyl ester moiety enhances solubility and serves as a synthetic handle for further functionalization, while the isopropyl group contributes steric bulk and lipophilicity, influencing both reactivity and pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 3-propan-2-ylimidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-17-13(16)11-10-7-5-6-8-15(10)12(14-11)9(2)3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSOQEHTQNSBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=N1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-isopropylimidazo[1,5-A]pyridine-1-carboxylate typically involves the cyclocondensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by esterification. One common method involves the reaction of 2-aminopyridine with isobutyraldehyde in the presence of a catalyst such as acetic acid, followed by the addition of ethyl chloroformate to form the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-isopropylimidazo[1,5-A]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-isopropylimidazo[1,5-A]pyridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-isopropylimidazo[1,5-A]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of imidazo[1,5-a]pyridine derivatives arises from variations in substituent type, position, and electronic properties. Below is a detailed comparison with closely related analogs:
Structural and Substituent Variations
Physicochemical Properties
- Spectroscopic Data :
Reactivity and Functionalization
- Target Compound : The isopropyl group sterically hinders electrophilic aromatic substitution but facilitates radical or oxidation reactions at the benzylic position.
- Halogenated Analogs : Bromo and chloro derivatives undergo Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl/heteroaryl diversification .
- Methyl-Substituted Analog : The methyl group directs electrophilic substitution to para positions, enabling regioselective modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
